Home > Products > Screening Compounds P28923 > Amyloid b-Protein (17-40) Ammonium
Amyloid b-Protein (17-40) Ammonium - 156790-69-1

Amyloid b-Protein (17-40) Ammonium

Catalog Number: EVT-6469324
CAS Number: 156790-69-1
Molecular Formula: C110H178N26O31S
Molecular Weight: 2392.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Amyloid beta-protein (17-40) ammonium is a fragment of the amyloid beta-protein, which plays a significant role in the pathogenesis of Alzheimer's disease. This peptide is derived from the larger amyloid precursor protein and is involved in the formation of amyloid plaques, which are characteristic of Alzheimer's disease. The specific sequence of the peptide, which consists of 24 amino acids, is crucial for its biochemical properties and interactions within biological systems. Understanding this compound is essential for developing therapeutic strategies against neurodegenerative diseases.

Source

Amyloid beta-protein is produced through the proteolytic cleavage of amyloid precursor protein by secretases. The resulting peptides, primarily amyloid beta-protein (1-40) and (1-42), can undergo further processing to yield shorter fragments such as amyloid beta-protein (17-40). This specific fragment has been studied for its aggregation properties and its role in neurotoxicity associated with Alzheimer's disease .

Classification

Amyloid beta-protein (17-40) ammonium is classified as a peptide and falls under the category of amyloidogenic proteins. It is characterized by its propensity to aggregate and form fibrillar structures, which are implicated in neurodegenerative processes. The classification can also extend to its biochemical properties, where it is categorized based on its sequence and structural characteristics .

Synthesis Analysis

Methods

The synthesis of amyloid beta-protein (17-40) ammonium can be achieved through solid-phase peptide synthesis techniques. This method involves the sequential addition of protected amino acids to a solid support, allowing for the formation of peptide bonds while minimizing side reactions.

Technical Details

  1. Solid-Phase Peptide Synthesis: This technique typically uses Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where each amino acid is added in a protected form to prevent unwanted reactions.
  2. Purification: After synthesis, the crude peptide undergoes purification using high-performance liquid chromatography (HPLC). This step is crucial to isolate the desired product from aggregates and side products .
  3. Characterization: The purified peptide can be characterized using mass spectrometry and amino acid analysis to confirm its identity and purity levels .
Molecular Structure Analysis

Structure

Amyloid beta-protein (17-40) ammonium has a specific sequence that influences its folding and aggregation behavior. The structure often includes regions that can form β-sheets, contributing to its amyloidogenic nature.

Data

The molecular weight of amyloid beta-protein (17-40) is approximately 2455 Da. Structural studies using nuclear magnetic resonance spectroscopy have indicated that certain residues within this fragment play pivotal roles in stabilizing its conformation and promoting aggregation .

Chemical Reactions Analysis

Reactions

Amyloid beta-protein (17-40) can undergo various chemical reactions, primarily related to its aggregation into oligomers and fibrils. These reactions are influenced by environmental factors such as pH, temperature, and concentration.

Technical Details

  1. Aggregation Kinetics: The aggregation process typically follows a nucleation-dependent polymerization model, where initial monomeric forms convert into stable aggregates over time.
  2. Influence of Modifications: Post-translational modifications or chemical modifications can significantly alter the aggregation propensity and stability of amyloid beta-protein fragments .
Mechanism of Action

Process

The mechanism by which amyloid beta-protein (17-40) exerts its effects involves several steps:

  1. Monomer Folding: The initial folding of the monomer into a stable conformation.
  2. Nucleation: Formation of small aggregates that serve as nuclei for further assembly.
  3. Fibril Formation: These nuclei then promote the elongation phase where additional monomers are recruited to form fibrils.

Data

Research indicates that specific interactions between amino acid side chains facilitate these processes, particularly involving hydrophobic interactions and hydrogen bonding .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Amyloid beta-protein (17-40) exhibits variable solubility depending on conditions such as pH and ionic strength.
  • Stability: The peptide's stability is influenced by environmental factors; higher temperatures generally promote aggregation.

Chemical Properties

  • pKa Values: The ionization states of amino acids within the peptide affect its reactivity and interactions with other molecules.
  • Aggregation Thresholds: Studies show that specific concentrations trigger significant aggregation events, critical for understanding its role in disease states .
Applications

Scientific Uses

Amyloid beta-protein (17-40) ammonium has several applications in scientific research:

  1. Alzheimer's Disease Research: It serves as a model compound for studying amyloid aggregation mechanisms related to Alzheimer's disease.
  2. Drug Development: Understanding its structure-function relationships aids in designing inhibitors that could prevent or reverse aggregation.
  3. Biomarker Studies: It is used in assays to detect amyloid aggregates in biological samples, contributing to diagnostic approaches for Alzheimer's disease .
Pathophysiological Role in Neurodegenerative Disorders

Association with Alzheimer’s Disease (AD) and Cerebral Amyloid Angiopathy (CAA) Pathogenesis

Amyloid β-Protein (17-40) (Aβ(17-40)) is a proteolytic fragment of full-length amyloid-β peptides (e.g., Aβ(1-40/42)), generated through enzymatic processing by metalloproteases such as neprilysin (NEP) or matrix metalloproteinases (MMPs) [9]. Unlike full-length Aβ(1-42), which dominates parenchymal plaques in Alzheimer’s disease (AD), Aβ(17-40) is enriched in cerebrovascular deposits characteristic of cerebral amyloid angiopathy (CAA) [4] [6]. This N-terminally truncated variant lacks the first 16 amino acids, resulting in altered biophysical properties:

  • Enhanced Aggregation Kinetics: The absence of the hydrophilic N-terminus promotes rapid self-assembly into β-sheet-rich oligomers and fibrils [8].
  • Resistance to Clearance: Aβ(17-40) evades degradation by insulin-degrading enzyme (IDE) and other peptidases that target N-terminal epitopes [9].
  • Vascular Tropism: Its hydrophobic profile facilitates binding to basement membrane components (e.g., laminin, collagen IV) in cerebral vessel walls, accelerating perivascular deposition [6] [9].

In CAA, Aβ(17-40) compromises vascular integrity by displacing smooth muscle cells and disrupting endothelial tight junctions, leading to microhemorrhages and impaired blood-brain barrier (BBB) function [4] [6]. Concurrently, in AD, it co-localizes with parenchymal plaques, where it synergizes with full-length Aβ(1-42) to exacerbate neuroinflammation and neuronal dysfunction [10].

Table 1: Key Properties of Aβ(17-40) Versus Full-Length Aβ Isoforms

PropertyAβ(17-40)Aβ(1-40)Aβ(1-42)
Primary Deposition SiteCerebrovascular (CAA)Vascular/ParenchymalParenchymal (AD)
Aggregation RateHighModerateVery High
Clearance EfficiencyLow (NEP-resistant)ModerateLow (IDE-sensitive)
Dominant Structureβ-sheet oligomersSoluble monomersFibrillar plaques

Synaptotoxic Mechanisms in Hippocampal Long-Term Potentiation (LTP) Impairment

Aβ(17-40) potently disrupts synaptic plasticity, particularly in the hippocampus, where it impairs long-term potentiation (LTP)—a cellular correlate of learning and memory. Mechanistic studies reveal:

Receptor-Mediated Toxicity

  • mGluR5 Activation: Aβ(17-40) binds metabotropic glutamate receptors (mGluR5), triggering intracellular calcium release and enhancing long-term depression (LTD), which counteracts LTP [3] [7].
  • NMDAR Dysregulation: The fragment desensitizes NMDA receptors via calcineurin-dependent pathways, reducing synaptic spine density and glutamate responsiveness [3] [7].

Direct Synaptic Damage

  • At subneurotoxic concentrations (200 nM–1 µM), Aβ(17-40) suppresses LTP induction in the dentate gyrus and CA1 regions without affecting basal neurotransmission [7]. This occurs through reactive oxygen species (ROS) generation and mitochondrial dysfunction, which deplete ATP required for synaptic vesicle cycling [3] [8].

Table 2: Mechanisms of Aβ(17-40)-Induced Synaptic Dysfunction

MechanismEffect on Synaptic PlasticityKey Evidence
mGluR5 HyperactivationEnhanced LTD; LTP inhibitionBlocked by antagonists (SIB1757) [3]
NMDAR InternalizationReduced spine density; weakened LTPPrevented by CPP (NMDAR antagonist) [3]
ROS GenerationMitochondrial failure; ATP depletionReversed by antioxidants [7]

Comparative Analysis of Parenchymal vs. Vascular Amyloid Deposition Patterns

The deposition fate of Aβ fragments—parenchymal plaques versus vascular CAA—is determined by isoform biochemistry, clearance efficiency, and local microenvironment:

Biochemical Determinants

  • Aβ Isoform Length: Aβ(17-40) and Aβ(1-40) favor vascular deposition due to solubility and affinity for vascular basement membranes. In contrast, Aβ(1-42)’s hydrophobicity drives parenchymal plaque formation [6] [9].
  • Co-Deposited Proteins: CAA deposits contain serum amyloid P-component (SAP) and apolipoprotein E (ApoE4), which stabilize Aβ(17-40) aggregates in vessel walls. Parenchymal plaques associate with complement proteins (e.g., C1q) [6] [10].

Clearance Pathways

  • Perivascular Drainage Failure: Aβ(17-40) accumulates in arterial tunica media when perivascular clearance via intramural periarterial drainage (IPAD) is impaired—common in aging and ApoE4 carriers [6] [9].
  • Glymphatic System Dysfunction: Reduced aquaporin-4 polarization in astrocytic endfeet diminishes glymphatic flow, trapping Aβ(17-40) in perivascular spaces [6].

Clinical-Pathological Correlations

  • CAA-Specific Injury: Aβ(17-40)-laden vessels cause microbleeds, cortical superficial siderosis, and fibrinoid necrosis, detectable via T2*-weighted MRI [4] [6].
  • AD Progression: Brains with severe CAA exhibit accelerated tau pathology and neuronal loss, suggesting Aβ(17-40) exacerbates neurodegeneration [6] [10].

Table 3: Factors Influencing Aβ(17-40) Deposition in AD vs. CAA

FactorParenchymal Deposition (AD)Vascular Deposition (CAA)
Key Aβ IsoformsAβ(1-42) > Aβ(1-40)Aβ(17-40) ≈ Aβ(1-40) > Aβ(1-42)
Critical Clearance PathwayBlood-brain barrier transportPerivascular drainage/IPAD
Genetic RiskAPOEε4 (moderate)APOEε4 (strong)
Histological PartnersTau tangles; complement proteinsSAP; collagen IV; smooth muscle debris

Concluding Remarks

Amyloid β-Protein (17-40) is a pivotal driver of cerebrovascular and parenchymal pathology in AD and CAA. Its unique biochemical properties—including accelerated aggregation, resistance to degradation, and vascular tropism—underlie its pathogenicity. Future therapeutic strategies targeting isoform-specific Aβ clearance or synaptoprotection may benefit from prioritizing this understudied fragment.

Properties

CAS Number

156790-69-1

Product Name

Amyloid b-Protein (17-40) Ammonium

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C110H178N26O31S

Molecular Weight

2392.8 g/mol

InChI

InChI=1S/C110H178N26O31S/c1-22-61(17)90(106(162)118-51-80(141)121-71(43-55(5)6)99(155)125-70(39-41-168-21)97(153)132-85(56(7)8)104(160)116-48-78(139)114-49-82(143)130-87(58(11)12)108(164)134-89(60(15)16)110(166)167)136-109(165)91(62(18)23-2)135-93(149)63(19)119-79(140)50-115-95(151)68(36-30-31-40-111)124-101(157)74(46-77(113)138)127-103(159)76(53-137)122-81(142)52-117-105(161)86(57(9)10)133-102(158)75(47-84(146)147)128-96(152)69(37-38-83(144)145)123-92(148)64(20)120-98(154)72(44-65-32-26-24-27-33-65)126-100(156)73(45-66-34-28-25-29-35-66)129-107(163)88(59(13)14)131-94(150)67(112)42-54(3)4/h24-29,32-35,54-64,67-76,85-91,137H,22-23,30-31,36-53,111-112H2,1-21H3,(H2,113,138)(H,114,139)(H,115,151)(H,116,160)(H,117,161)(H,118,162)(H,119,140)(H,120,154)(H,121,141)(H,122,142)(H,123,148)(H,124,157)(H,125,155)(H,126,156)(H,127,159)(H,128,152)(H,129,163)(H,130,143)(H,131,150)(H,132,153)(H,133,158)(H,134,164)(H,135,149)(H,136,165)(H,144,145)(H,146,147)(H,166,167)/t61-,62-,63-,64-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,85-,86-,87-,88-,89-,90-,91-/m0/s1

InChI Key

QKAFHCYMOBODRG-FZSVSODXSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.